![molecular formula C16H16N2O5S B2371471 Methyl 2-(4-acetamidobenzenesulfonamido)benzoate CAS No. 289061-21-8](/img/structure/B2371471.png)
Methyl 2-(4-acetamidobenzenesulfonamido)benzoate
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Description
“Methyl 2-(4-acetamidobenzenesulfonamido)benzoate”, also known as MAB, is a chemical compound with numerous potential applications in scientific research and industry. It has a molecular formula of C16H16N2O5S and a molecular weight of 348.37 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-acetamidobenzenesulfonamido)benzoate” has been studied using single-crystal X-ray diffraction . The key indicators from this study include a mean (C-C) of 0.002 Å, an R factor of 0.038, a wR factor of 0.113, and a data-to-parameter ratio of 16.0 .Physical And Chemical Properties Analysis
“Methyl 2-(4-acetamidobenzenesulfonamido)benzoate” is a solid at room temperature with a molecular weight of 348.37 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications
- Anti-Inflammatory Agents : Researchers have explored the anti-inflammatory properties of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate. Its structural features make it a potential candidate for designing novel anti-inflammatory drugs .
- Single-Crystal X-ray Analysis : Scientists have determined the crystal structure of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate. This information aids in understanding its molecular geometry and intermolecular interactions .
Medicinal Chemistry and Drug Development
Crystallography and Structural Studies
properties
IUPAC Name |
methyl 2-[(4-acetamidophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-12-7-9-13(10-8-12)24(21,22)18-15-6-4-3-5-14(15)16(20)23-2/h3-10,18H,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNVYBBJKZXNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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